
Ethylenediamine monohydrate
概要
説明
Ethylenediamine monohydrate is a crystalline solid with the chemical formula C₂H₁₀N₂O. It is a hydrated form of ethylenediamine, which is a colorless liquid with an ammonia-like odor. Ethylenediamine is a basic amine and serves as a widely used building block in chemical synthesis . This compound is known for its strong alkalinity and high solubility in water .
科学的研究の応用
Ethylenediamine monohydrate has a wide range of applications in scientific research:
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia, passing the gaseous reactants over a bed of nickel heterogeneous catalysts .
Industrial Production Methods: The industrial production of ethylenediamine involves the ammonolysis of 1,2-dichloroethane in a tubular reactor under high pressure and temperature conditions. The reaction parameters, such as ammonia concentration and reactant molar ratio, are optimized to achieve the best yield .
化学反応の分析
Types of Reactions: Ethylenediamine monohydrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction is the nucleophilic substitution of 1,2-dichloroethane with ammonia to produce ethylenediamine.
Oxidation and Reduction: Ethylenediamine can be oxidized to form imines or reduced to form secondary amines.
Complexation: It acts as a bidentate ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia, 1,2-dichloroethane, high pressure, and temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Ethylenediamine.
Oxidation: Imines.
Reduction: Secondary amines.
作用機序
Ethylenediamine monohydrate exerts its effects primarily through its strong basicity and ability to form coordination complexes. As a bidentate ligand, it donates lone pairs of electrons from its nitrogen atoms to metal ions, forming stable complexes . This property is utilized in various applications, including catalysis and metal ion sequestration .
類似化合物との比較
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with four carboxylate groups, used for binding metal ions.
Tetramethylethylenediamine (TMEDA): A derivative with methyl groups, used as a ligand in organometallic chemistry.
Tetraethylethylenediamine (TEEDA): Another derivative with ethyl groups, used in similar applications as TMEDA.
1,2-Diaminopropane: A chiral analog of ethylenediamine, used in asymmetric synthesis.
Uniqueness: Ethylenediamine monohydrate is unique due to its high solubility in water and strong alkalinity, making it suitable for a wide range of applications in different fields . Its ability to form stable coordination complexes with metal ions also sets it apart from other similar compounds .
特性
IUPAC Name |
ethane-1,2-diamine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.H2O/c3-1-2-4;/h1-4H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUAPPXGIFNDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480180 | |
| Record name | Ethylenediamine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6780-13-8 | |
| Record name | Ethylenediamine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenediamine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ETHANEDIAMINE, MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENEDIAMINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XT5HP8UHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethylenediamine monohydrate impact the flexibility of regenerated cellulose films compared to other softeners like glycerol?
A: While the provided abstracts don't directly compare the effects of this compound and glycerol on film flexibility, they offer valuable insights. The research highlights that both water and softeners like glycerol and ethylene carbonate can disrupt the hydrogen-bonded structure of cellulose, increasing film flexibility. [] This disruption is measured by the "corrected compliance," which increases with the number of water and softener molecules present. Interestingly, the research suggests that one mole of glycerol is twice as effective as one mole of water in disrupting these hydrogen bonds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


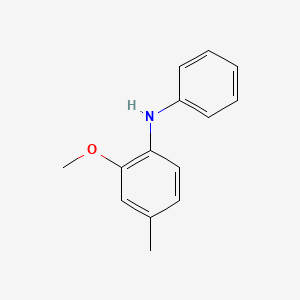

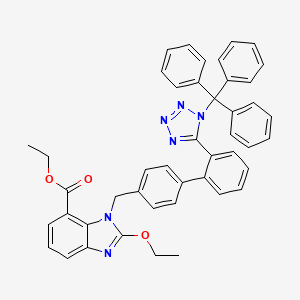
![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B1365272.png)
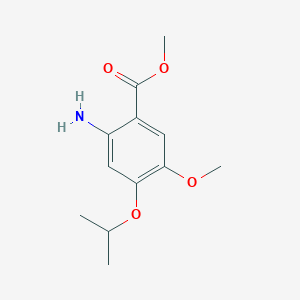
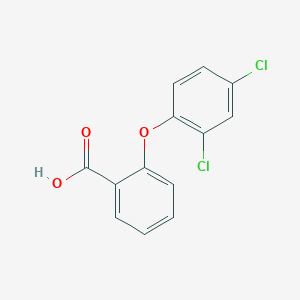


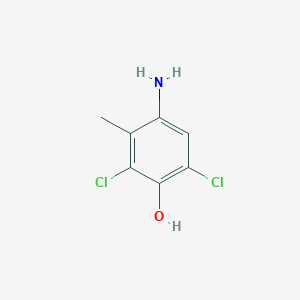
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)
![8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1365288.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)
